ethyl 4,6-dimethyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,6-dimethyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and synthetic drugs This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dimethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 4,6-dimethylphenylhydrazine and ethyl glyoxylate. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Ethyl 4,6-dimethyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the methyl groups at positions 4 and 6.
Methyl 4,6-dimethyl-1H-indole-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
4,6-Dimethyl-1H-indole-2-carboxylic acid: The carboxylate group is in the form of a free acid rather than an ester
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
IUPAC Name |
ethyl 4,6-dimethyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBMAHZFBCFMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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